Metalaxyl-O-desmethyl
CAS No.: 66637-79-4
Cat. No.: VC17963696
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66637-79-4 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.30 g/mol |
IUPAC Name | methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |
Standard InChI | InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |
Standard InChI Key | HOOCPOQCHBHJLU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Metalaxyl-O-desmethyl (CAS No. 66637-79-4) is formally identified as the O-desmethyl derivative of metalaxyl, a phenylamide fungicide first commercialized in 1979 . Structurally, it arises from the enzymatic demethylation of the methoxyacetyl group in metalaxyl (), resulting in the loss of a methyl group and the formation of a hydroxyl moiety (Figure 1). This modification reduces its lipophilicity compared to the parent compound, as evidenced by the lower molecular weight (265.31 g/mol vs. 279.33 g/mol) .
Comparative Physicochemical Properties
The structural alteration impacts key properties critical for environmental behavior:
Property | Metalaxyl | Metalaxyl-O-desmethyl |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 279.33 | 265.31 |
LogP (octanol/water) | 1.71 | Est. 1.2–1.4 |
Water Solubility (20°C) | 7.1 g/L | Data unavailable |
Note: LogP estimation based on demethylation-induced polarity increase .
The demethylation process enhances polarity, potentially increasing water solubility and reducing soil adsorption, which may influence environmental mobility .
Metabolic Pathways and Environmental Formation
Metalaxyl-O-desmethyl is primarily formed through oxidative metabolism in plants and soil microorganisms. The parent compound, metalaxyl, undergoes cytochrome P450-mediated demethylation, a common Phase I metabolic reaction . Studies on durian leaves demonstrate that metalaxyl translocates systemically and dissipates via metabolic degradation, with O-desmethylation representing a key pathway .
Kinetics of Formation and Dissipation
In controlled agricultural settings, metalaxyl’s half-life in plant tissues ranges from 3–7 days, during which O-desmethylation accounts for 15–30% of total degradation . The metabolite’s accumulation correlates with enzymatic activity in plant tissues, peaking 48–72 hours post-application. Subsequent dissipation follows first-order kinetics, influenced by photolysis and microbial activity .
Analytical Methods for Detection and Quantification
Accurate residue analysis of Metalaxyl-O-desmethyl necessitates robust extraction and detection protocols. Ethyl acetate emerges as the optimal solvent for extracting metalaxyl derivatives from plant matrices, achieving recovery rates exceeding 100% in spiked durian leaf samples . Post-extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity, enabling detection limits as low as 0.01 mg/kg .
Method Validation Parameters
Environmental Fate and Ecological Impact
The environmental persistence of Metalaxyl-O-desmethyl is influenced by its physicochemical properties. While increased polarity may enhance aqueous mobility, adsorption to organic matter in soil mitigates leaching risks. Degradation pathways include:
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Hydrolysis: pH-dependent, with half-lives of 30–60 days at pH 7 .
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Microbial Degradation: Accelerated in rhizosphere soils, yielding non-toxic carboxylic acid derivatives .
Applications in Agrochemical Research
Metalaxyl-O-desmethyl serves dual roles in agrochemical research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume